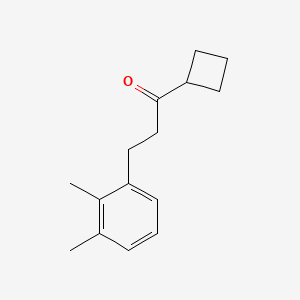

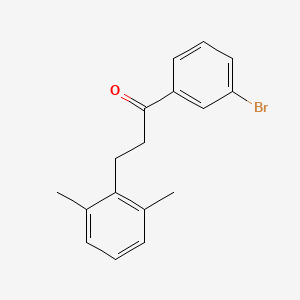

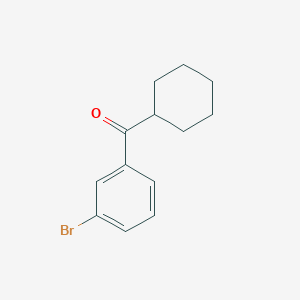

3-Bromophenyl cyclohexyl ketone

カタログ番号 B1293273

CAS番号:

898769-06-7

分子量: 267.16 g/mol

InChIキー: GRGMCJWVYXIIKB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

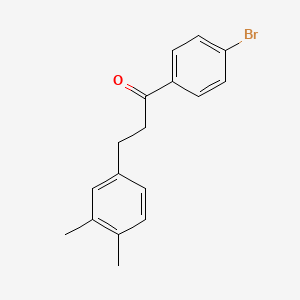

3-Bromophenyl cyclohexyl ketone, also known as 3-Bromocyclohexyl phenyl ketone, is an organic compound with the chemical formula C13H15BrO . It is a solvated crystalline solid and has a molecular weight of 267.17 .

Molecular Structure Analysis

The InChI code for 3-Bromophenyl cyclohexyl ketone is1S/C13H15BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 . This indicates the specific arrangement of atoms in the molecule.

科学的研究の応用

- Application : 3-Bromophenyl cyclohexyl ketone is a chemical compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

- Methods of Application : The specific methods of application or experimental procedures for this compound would depend on the context of the research. Unfortunately, the exact technical details or parameters are not provided in the source .

- Results or Outcomes : The outcomes of using this compound would also depend on the specific research context. The source does not provide any quantitative data or statistical analyses .

- Application : 3-Bromophenyl cyclohexyl ketone can be used in the enantioselective reduction of ketones. This process is important for the synthesis of chiral secondary alcohols, which are valuable in the synthesis of a variety of natural products and several medicinally important compounds .

- Methods of Application : The reduction process uses oxazaborolidine catalysts generated in situ from chiral lactam alcohols . The preparation of oxazaborolidine requires heating at reflux with excess BH3 in tetrahydrofuran (THF) .

- Results or Outcomes : The use of this method allows for efficient synthesis of chiral secondary alcohols with predictable absolute stereochemistries .

Chemical Synthesis

Enantioselective Reduction of Ketones

- Application : This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

- Methods of Application : The specific methods of application or experimental procedures for this compound would depend on the context of the research. Unfortunately, the exact technical details or parameters are not provided in the source .

- Results or Outcomes : The outcomes of using this compound would also depend on the specific research context. The source does not provide any quantitative data or statistical analyses .

- Application : 3-Bromophenyl cyclohexyl ketone can be used in the metal-catalysed transfer hydrogenation of ketones . This process is important for the reduction of ketones to produce the corresponding secondary alcohols, which are valuable building blocks in the pharmaceutical, perfume and agrochemical industries .

- Methods of Application : In a typical transfer hydrogenation process, the metal catalyst is able to abstract a hydride and a proton from the hydrogen donor and deliver them to the carbonyl moiety of the ketone . Moreover, a number of cheap chemicals can be used as hydrogen donors, propan-2-ol and formic acid/triethylamine mixture (FA-TEA) being the most representative.

- Results or Outcomes : The use of this method allows for efficient synthesis of chiral secondary alcohols with predictable absolute stereochemistries .

Material Science

Metal-Catalysed Transfer Hydrogenation of Ketones

- Application : This compound can be used as a building block in the synthesis of various pharmaceuticals .

- Methods of Application : The specific methods of application or experimental procedures would depend on the context of the research. Unfortunately, the exact technical details or parameters are not provided in the source .

- Results or Outcomes : The outcomes of using this compound would also depend on the specific research context. The source does not provide any quantitative data or statistical analyses .

- Application : 3-Bromophenyl cyclohexyl ketone can be used in Grignard reactions, which are a common method for forming carbon-carbon bonds .

- Methods of Application : In a typical Grignard reaction, the bromine atom on the phenyl ring of the ketone would react with magnesium metal to form a Grignard reagent . This reagent can then react with a variety of electrophiles to form new carbon-carbon bonds .

- Results or Outcomes : The use of this method allows for the synthesis of a wide range of organic compounds .

Pharmaceutical Industry

Grignard Reaction

特性

IUPAC Name |

(3-bromophenyl)-cyclohexylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGMCJWVYXIIKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642593 |

Source

|

| Record name | (3-Bromophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromophenyl cyclohexyl ketone | |

CAS RN |

898769-06-7 |

Source

|

| Record name | (3-Bromophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

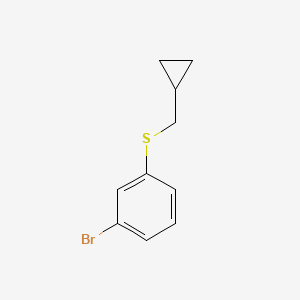

1-Bromo-3-(cyclopropylmethyl)thiobenzene

1000576-47-5

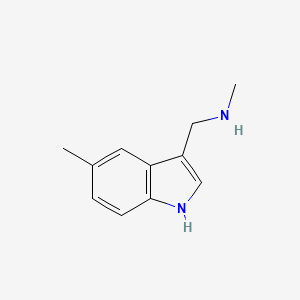

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine

915922-67-7

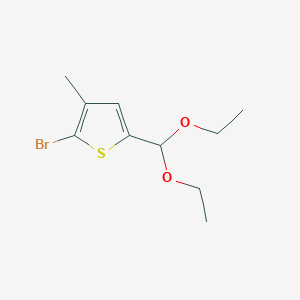

2-Bromo-5-(diethoxymethyl)-3-methylthiophene

1000018-59-6

6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine

929000-70-4

![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)